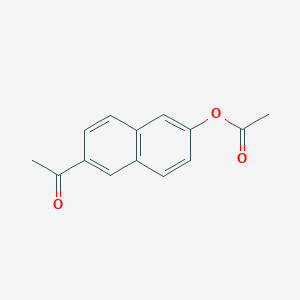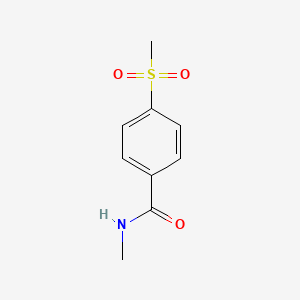
3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid is an organic compound belonging to the cinnamic acid derivatives family It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the aromatic ring of cinnamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid typically involves the nitration of 3-methoxycinnamic acid. The reaction is carried out by treating 3-methoxycinnamic acid with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically cooled and neutralized before the product is isolated through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
- 3-Methoxy-4-hydroxycinnamic acid
- 3,4-Dimethoxycinnamic acid
- 3-Methoxy-4-acetamidoxycinnamic acid
Comparison: 3-(3-Methoxy-4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
Properties
CAS No. |
104274-19-3 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
3-(3-methoxy-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO5/c1-16-9-6-7(3-5-10(12)13)2-4-8(9)11(14)15/h2-6H,1H3,(H,12,13) |
InChI Key |
REJOBCUTAMAPIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(2-thienyl)ethyl]-4-isopropylbenzamide](/img/structure/B8706500.png)







